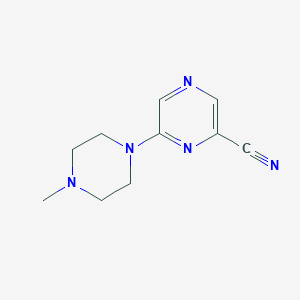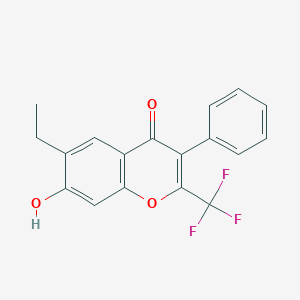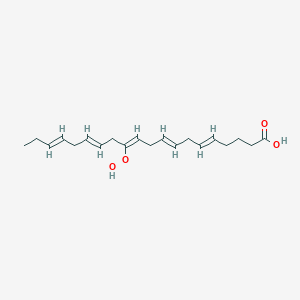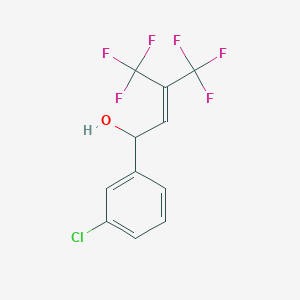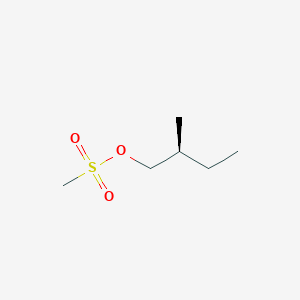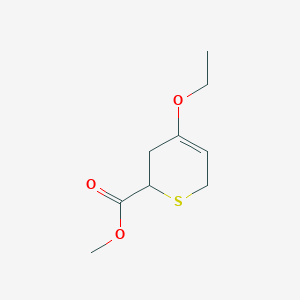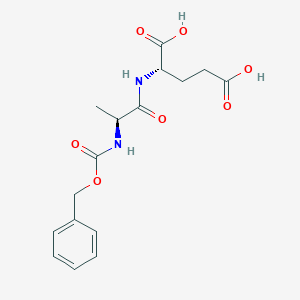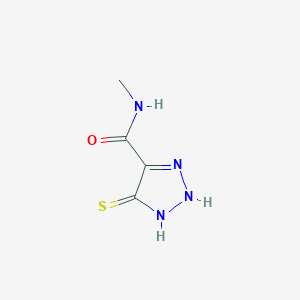
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide (MSDC-0160) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. It is a small molecule inhibitor of the mitochondrial pyruvate carrier (MPC), which plays a crucial role in cellular metabolism.
Mecanismo De Acción
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide acts by inhibiting the mitochondrial pyruvate carrier (MPC), which is responsible for transporting pyruvate into the mitochondria for energy production. By blocking the MPC, N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide disrupts cellular metabolism and induces energy stress, leading to cell death in cancer cells. In diabetes, it improves glucose tolerance by reducing mitochondrial respiration and increasing glycolysis. In neurodegenerative disorders, it protects against neuronal damage by reducing oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, improvement of glucose tolerance, and protection against neuronal damage. It has also been found to modulate the expression of genes involved in energy metabolism, oxidative stress, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide in lab experiments is its specificity for the mitochondrial pyruvate carrier, which allows for targeted modulation of cellular metabolism. However, its potency and efficacy may vary depending on the cell type and experimental conditions. Moreover, the lack of clinical data on its safety and toxicity limits its use in human studies.
Direcciones Futuras
There are several future directions for the research on N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide, including the development of more potent and selective inhibitors of the mitochondrial pyruvate carrier, the investigation of its therapeutic potential in other diseases such as cardiovascular and metabolic disorders, and the exploration of its combination with other drugs for synergistic effects. Additionally, further studies are needed to elucidate its mechanism of action, pharmacokinetics, and toxicity in vivo.
Conclusion
In conclusion, N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide is a promising small molecule inhibitor of the mitochondrial pyruvate carrier with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and safety profile.
Métodos De Síntesis
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide can be synthesized through a multistep process involving the condensation of 4-amino-1,2,5-thiadiazole-3-carboxylic acid with N-methylisothiourea sulfate, followed by cyclization with triethyl orthoformate. The resulting product is then treated with sodium methoxide to yield N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide with a purity of over 99%.
Aplicaciones Científicas De Investigación
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide has been studied extensively in various preclinical models of diseases such as cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells by disrupting their energy metabolism and inducing apoptosis. In diabetes, N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide has been found to improve glucose tolerance and insulin sensitivity by modulating mitochondrial metabolism. In neurodegenerative disorders, it has been shown to protect against neuronal damage and improve cognitive function.
Propiedades
Número CAS |
100097-71-0 |
|---|---|
Nombre del producto |
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide |
Fórmula molecular |
C4H6N4OS |
Peso molecular |
158.18 g/mol |
Nombre IUPAC |
N-methyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide |
InChI |
InChI=1S/C4H6N4OS/c1-5-3(9)2-4(10)7-8-6-2/h1H3,(H,5,9)(H2,6,7,8,10) |
Clave InChI |
QBFQCBHQMZVANE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=NNNC1=S |
SMILES canónico |
CNC(=O)C1=NNNC1=S |
Sinónimos |
1H-1,2,3-Triazole-4-carboxamide,5-mercapto-N-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






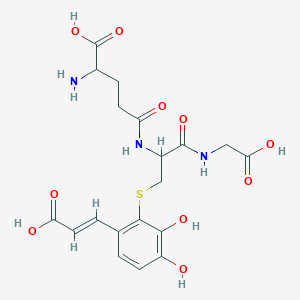

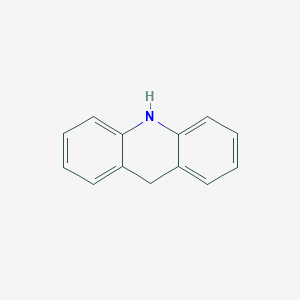
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B10570.png)
